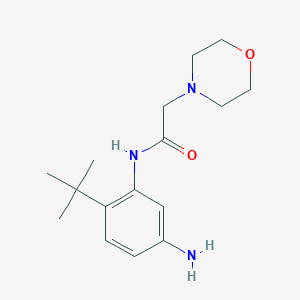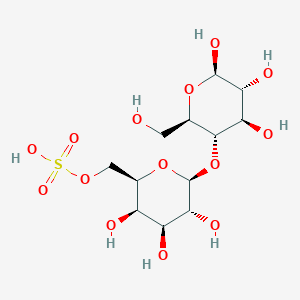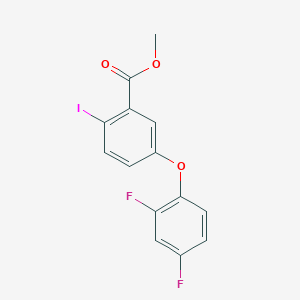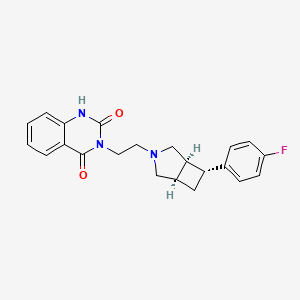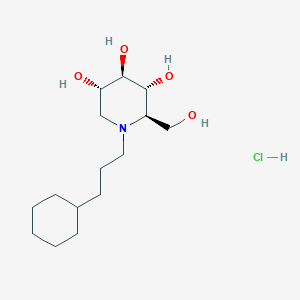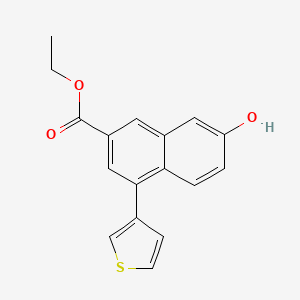
Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate is a synthetic organic compound that belongs to the class of naphthoate derivatives This compound is characterized by the presence of a naphthalene ring system substituted with a hydroxy group, a thienyl group, and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate typically involves the condensation of 7-hydroxy-4-(3-thienyl)-2-naphthoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards.
化学反应分析
Types of Reactions
Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thienyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of 7-oxo-4-(3-thienyl)-2-naphthoate.
Reduction: Formation of 7-hydroxy-4-(3-thienyl)-2-naphthol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate has a wide range of applications in scientific research:
作用机制
The mechanism of action of Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes . Additionally, it may interact with cellular signaling pathways, affecting gene expression and protein synthesis .
相似化合物的比较
Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate can be compared with other similar compounds, such as:
4-(3-thienyl)coumarin: Similar in structure but lacks the naphthalene ring system.
7-hydroxy-4-(3-thienyl)-2-naphthoic acid: The precursor to the ethyl ester derivative.
4-(3-thienyl)benzoic acid: Contains a benzoic acid moiety instead of the naphthalene ring.
The uniqueness of this compound lies in its combination of the naphthalene ring system with the thienyl and ethyl ester groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C17H14O3S |
|---|---|
分子量 |
298.4 g/mol |
IUPAC 名称 |
ethyl 7-hydroxy-4-thiophen-3-ylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H14O3S/c1-2-20-17(19)13-7-12-8-14(18)3-4-15(12)16(9-13)11-5-6-21-10-11/h3-10,18H,2H2,1H3 |
InChI 键 |
FSMRVVDZCSDVMD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)O)C3=CSC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-tert-butyldiphenylsilyloxy-3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone](/img/structure/B13862560.png)
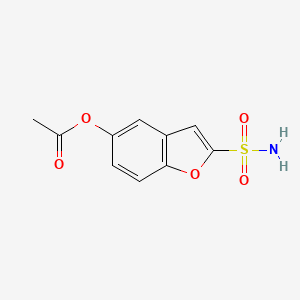
![3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13862580.png)
![7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13862581.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B13862584.png)
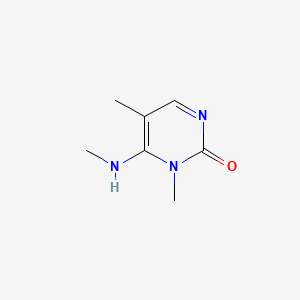
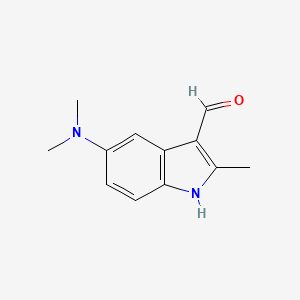
![(1R,3R,5S,6S,7S,8S)-8-Butyl-6,7-dihydroxy-3-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium Bromide](/img/structure/B13862606.png)
